-Mercapto-1-undecanol can form self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of the thiol group towards gold. These SAMs can be used to modify the surface properties of gold, such as wettability, adhesion, and electrical conductivity. This ability to modify surfaces has applications in various fields, including:
The presence of both a thiol and a hydroxyl group allows 11-mercapto-1-undecanol to be used as a linker molecule in drug delivery applications. The thiol group can be used to conjugate the molecule to gold nanoparticles, while the hydroxyl group can be used to attach therapeutic agents. These gold nanoparticle-drug conjugates can then be delivered to specific target sites in the body due to the unique properties of gold nanoparticles .
11-Mercapto-1-undecanol, also known as 11-mercaptoundecanol, is a thiol alcohol characterized by its molecular formula and a molecular weight of 204.37 g/mol. This compound appears as a colorless liquid with a faint odor, exhibiting a boiling point of approximately 125 °C and melting point between 33-37 °C . It is soluble in water and various organic solvents, making it a versatile reagent in organic synthesis. The presence of both a thiol group (-SH) and a hydroxyl group (-OH) allows for significant functionalization, which is crucial in various chemical applications.
The biological activity of 11-mercapto-1-undecanol is primarily linked to its ability to form stable self-assembled monolayers. These monolayers can immobilize proteins and other biomolecules, enhancing their stability and functionality. The compound has been shown to interact with proteins like bovine fibronectin and vitronectin, which are critical for cell attachment and spreading. Its hydroxyl group enables further functionalization for specific interactions with enzymes and proteins, making it useful in biochemical applications .
Several methods exist for synthesizing 11-mercapto-1-undecanol:
11-Mercapto-1-undecanol has diverse applications:
Studies have highlighted the interactions of 11-mercapto-1-undecanol with various substrates:
Several compounds share structural similarities with 11-mercapto-1-undecanol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Mercapto-1-undecanol | Thiol Alcohol | Similar structure but different position of functional groups |
11-Mercaptoundecanediol | Dithiol | Contains two thiol groups, enhancing reactivity |
Octanethiol | Thiol | Shorter carbon chain (8 carbons), less hydrophilic |
Dodecanethiol | Thiol | Longer carbon chain (12 carbons), affecting solubility |
Hexadecanethiol | Thiol | Even longer carbon chain (16 carbons), more hydrophobic |
The unique combination of both a thiol and hydroxyl group in 11-mercapto-1-undecanol allows for versatile applications that are not present in many similar compounds. Its ability to form self-assembled monolayers while maintaining hydrophilicity distinguishes it in nanotechnology and biochemical applications .
Irritant